

# An In-depth Technical Guide to (4-Bromobutoxy)benzene: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: (4-Bromobutoxy)benzene

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## Abstract

**(4-Bromobutoxy)benzene** is an important bifunctional molecule utilized primarily as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in targeted protein degradation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

## Physical and Chemical Properties

**(4-Bromobutoxy)benzene**, also known as 4-phenoxybutyl bromide, is a solid organic compound.<sup>[1][2]</sup> Its key physical and chemical properties are summarized in the tables below.

## Identification

Identifier	Value
IUPAC Name	(4-Bromobutoxy)benzene[3]
Synonyms	4-Phenoxybutyl bromide, 4-Bromobutyl phenyl ether[3]
CAS Number	1200-03-9[3]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> BrO[3]
Molecular Weight	229.11 g/mol [3]
Canonical SMILES	C1=CC=C(C=C1)OCCCCBr[4]
InChI Key	QBLISOIWPZSVIK-UHFFFAOYSA-N[5]

## Physicochemical Properties

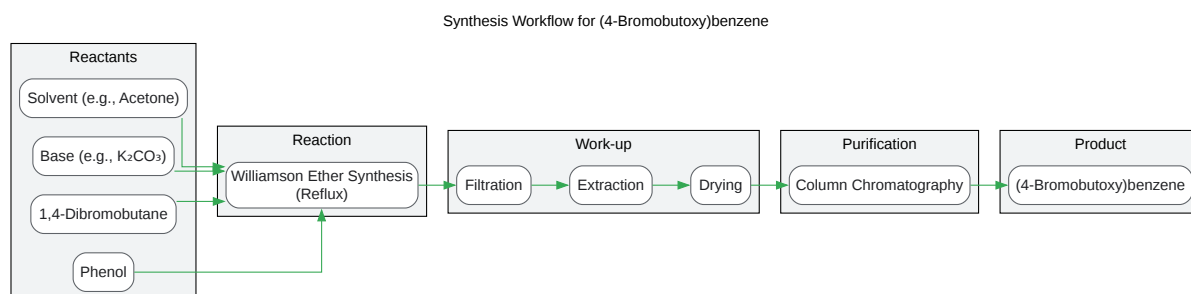
Property	Value
Appearance	White to brown crystals, powder, or fused solid[6]
Melting Point	36.0 - 46.0 °C[6]
Boiling Point	153 - 154 °C at 18 mmHg
Solubility	Insoluble in water.
LogP (predicted)	3.8[3][4]

## Synthesis and Purification

The primary method for the synthesis of **(4-Bromobutoxy)benzene** is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[1][7]

### Synthesis of (4-Bromobutoxy)benzene via Williamson Ether Synthesis

This protocol details the synthesis of **(4-Bromobutoxy)benzene** from phenol and 1,4-dibromobutane.



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Caption: Synthesis and Purification Workflow.

Materials:

- Phenol
- 1,4-Dibromobutane
- Anhydrous potassium carbonate ( $K_2CO_3$ )
- Acetone (anhydrous)
- Ethyl acetate
- Hexane
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate ( $Na_2SO_4$ )

- Silica gel (for column chromatography)

Procedure:

- To a round-bottom flask, add phenol (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetone.
- Stir the suspension vigorously at room temperature for 10 minutes.
- Add 1,4-dibromobutane (3.0 eq) to the reaction mixture.
- Heat the mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter the solid potassium carbonate.
- Concentrate the filtrate under reduced pressure to remove the acetone.
- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.<sup>[7]</sup>

## Purification by Column Chromatography

The crude **(4-Bromobutoxy)benzene** can be purified using silica gel column chromatography.<sup>[8][9][10]</sup>

Procedure:

- Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Load the dissolved sample onto the top of the silica gel column.

- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).
- Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield purified **(4-Bromobutoxy)benzene**.

## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR (Proton NMR):

- Aromatic protons: Signals are expected in the range of 6.8-7.3 ppm.[\[11\]](#)[\[12\]](#)
- $-\text{OCH}_2-$  protons (alpha to ether oxygen): A triplet is expected around 4.0 ppm.[\[13\]](#)[\[14\]](#)
- $-\text{CH}_2\text{Br}$  protons (alpha to bromine): A triplet is expected around 3.4 ppm.
- Internal methylene protons ( $-\text{CH}_2-\text{CH}_2-$ ): Multiplets are expected in the range of 1.8-2.2 ppm.

$^{13}\text{C}$  NMR (Carbon NMR):

- Aromatic carbons: Signals are expected in the range of 114-160 ppm.
- $-\text{OCH}_2-$  carbon: A signal is expected around 67 ppm.[\[11\]](#)[\[12\]](#)
- $-\text{CH}_2\text{Br}$  carbon: A signal is expected around 33 ppm.
- Internal methylene carbons: Signals are expected in the range of 28-30 ppm.

Experimental Protocol for NMR Spectroscopy:

- Dissolve 5-10 mg of the purified **(4-Bromobutoxy)benzene** in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Transfer the solution to an NMR tube.

- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a standard NMR spectrometer.

## Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of **(4-Bromobutoxy)benzene**.

**Expected Fragmentation:** The mass spectrum is expected to show a molecular ion peak ( $\text{M}^+$ ) and a characteristic isotopic pattern due to the presence of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio). Common fragments would result from the cleavage of the butyl chain and the loss of the bromine atom.

**Experimental Protocol for GC-MS Analysis:**

- Prepare a dilute solution of **(4-Bromobutoxy)benzene** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).
- Use a temperature program to separate the components of the sample.
- Acquire mass spectra using electron ionization (EI).[\[15\]](#)

## Infrared (IR) Spectroscopy

**Expected Absorptions:**

- C-O-C stretch (aromatic ether): A strong absorption band is expected around  $1240\text{ cm}^{-1}$ .[\[12\]](#)
- C-H stretch (aromatic): Peaks are expected above  $3000\text{ cm}^{-1}$ .
- C-H stretch (aliphatic): Peaks are expected just below  $3000\text{ cm}^{-1}$ .
- C=C stretch (aromatic): Peaks are expected around  $1500\text{-}1600\text{ cm}^{-1}$ .
- C-Br stretch: A peak is expected in the fingerprint region, typically around  $500\text{-}600\text{ cm}^{-1}$ .

**Experimental Protocol for IR Spectroscopy:**

- The sample can be analyzed as a thin film between salt plates (if liquid at room temperature) or as a KBr pellet (if solid).
- Acquire the IR spectrum using an FTIR spectrometer.[3]

## Biological Activity and Applications

**(4-Bromobutoxy)benzene** is a key building block in the synthesis of PROTACs.[16][17]

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system.[18][19]

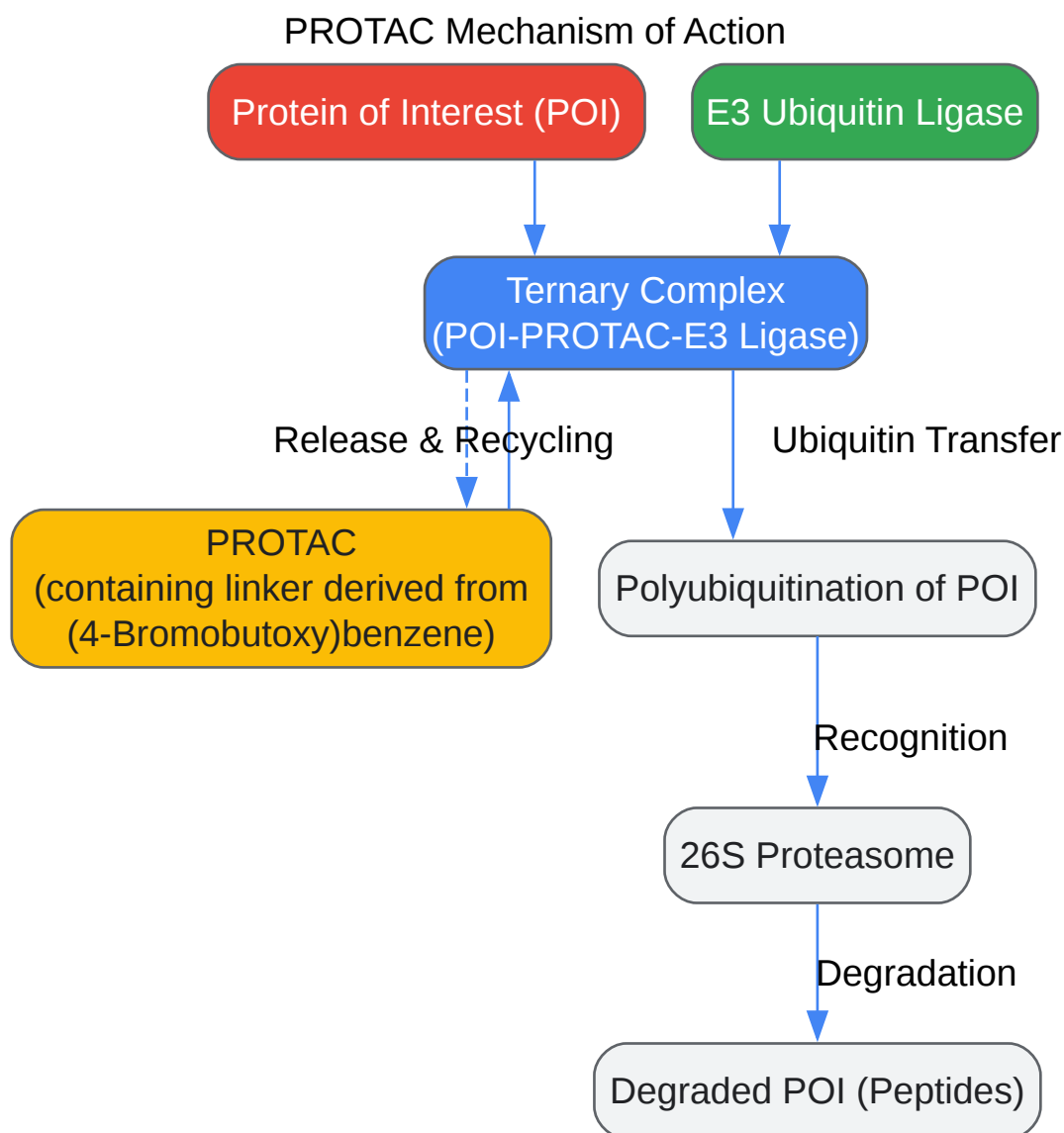
### Role as a PROTAC Linker

A PROTAC molecule consists of three main components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2] **(4-Bromobutoxy)benzene** serves as a precursor to the linker component. The length and flexibility of the linker are critical for the efficacy of the PROTAC, as they determine the proper orientation of the POI and the E3 ligase to facilitate ubiquitination.[2]

## Mechanism of Action of PROTACs

The general mechanism of action for a PROTAC is as follows:

- The PROTAC molecule enters the cell and simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[18]
- The formation of this ternary complex brings the E3 ligase in close proximity to the POI.
- The E3 ligase then facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI.
- The polyubiquitinated POI is recognized and targeted for degradation by the 26S proteasome.[19]
- The PROTAC molecule is then released and can catalytically induce the degradation of another POI molecule.



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Caption: PROTAC-mediated Protein Degradation.

## Safety and Handling

**(4-Bromobutoxy)benzene** is classified as an irritant.[3] It may cause skin, eye, and respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood. Store in a cool, dry place away from strong oxidizing agents.



## Conclusion

**(4-Bromobutoxy)benzene** is a versatile chemical intermediate with significant applications in the field of drug discovery, particularly as a component of PROTACs. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis, purification, and characterization. A clear understanding of these aspects is crucial for its effective utilization in research and development.

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